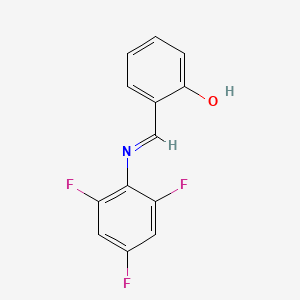

N-(Salicylidene)-2,4,6-trifluoroaniline

Description

N-(Salicylidene)-2,4,6-trifluoroaniline is a Schiff base derivative synthesized via the condensation of 2,4,6-trifluoroaniline with salicylaldehyde. While direct structural or synthetic data for this compound are absent in the provided evidence, insights can be inferred from its parent compound, 2,4,6-trifluoroaniline, and related derivatives.

2,4,6-Trifluoroaniline (C₆H₄F₃N) is a fluorinated aniline derivative with a planar aromatic ring and substituents influencing its electronic and steric properties. Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals deviations in bond angles (up to 5° from ideal 120°) at fluorinated carbons, attributed to fluorine’s electronegativity and steric effects . The molecule forms intermolecular N–H···F and N–H···N hydrogen bonds, creating layered sheets in the crystal lattice .

Properties

IUPAC Name |

2-[(2,4,6-trifluorophenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGWCMLLTPYLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Crystallographic and Substituent Effects

- Electronic Effects : Fluorine’s electron-withdrawing nature in 2,4,6-trifluoroaniline reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to methylated analogs like 2,4,6-trimethylaniline .

- Steric Effects : The trifluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., –CH₃), favoring planar geometries critical for Schiff base formation .

Thermal and Stability Profiles

- Thermal Stability: Fluorine substituents improve thermal stability. For instance, 2,4,6-trifluoroaniline derivatives exhibit higher decomposition temperatures compared to non-fluorinated analogs due to strong C–F bonds and intermolecular interactions .

- Air Stability : Fluorine’s electron-withdrawing effects stabilize electron-deficient aromatic systems, reducing oxidative degradation—a property leveraged in air-stable paddlewheel complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.